molecular formula C7H4BrFN2S B1604421 4-Bromo-7-fluorobenzo[d]thiazol-2-amine CAS No. 942473-89-4

4-Bromo-7-fluorobenzo[d]thiazol-2-amine

Cat. No. B1604421
M. Wt: 247.09 g/mol
InChI Key: IZJDJKFFDWPQON-UHFFFAOYSA-N
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Description

“4-Bromo-7-fluorobenzo[d]thiazol-2-amine” is a compound with the molecular formula C7H4BrFN2S . It has a molecular weight of 247.09 g/mol . The IUPAC name for this compound is 4-bromo-7-fluoro-1,3-benzothiazol-2-amine .


Molecular Structure Analysis

The molecular structure of “4-Bromo-7-fluorobenzo[d]thiazol-2-amine” can be represented by the InChI code: InChI=1S/C7H4BrFN2S/c8-3-1-2-4 (9)6-5 (3)11-7 (10)12-6/h1-2H, (H2,10,11) . The compound has a complexity of 183 as computed by Cactvs 3.4.8.18 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.09 g/mol and an XLogP3-AA value of 2.8 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 245.92626 g/mol . The topological polar surface area of the compound is 67.2 Ų .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Regioselective Copper-catalyzed Amination
A study by Wolf et al. (2006) described a chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acids. This method, producing N-aryl and N-alkyl anthranilic acid derivatives, showcases the potential utility of bromo-fluorobenzo[d]thiazol amines in creating complex organic molecules with high yields and selectivity, highlighting their significance in developing metal ion-selective fluorosensing applications Wolf et al., 2006.

Antimicrobial and Anticancer Research

Antitumor Benzothiazoles
Bradshaw et al. (2002) explored the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, demonstrating potent and selective in vitro and in vivo antitumor activities. These compounds, including derivatives of bromo-fluorobenzo[d]thiazol-2-amine, were investigated for their mechanism of action, indicating their potential as clinical agents against cancer Bradshaw et al., 2002.

Synthesis of Triazoles for Antimicrobial Activities
Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, suggesting the potential for bromo-fluorobenzo[d]thiazol-2-amine derivatives in developing antimicrobial agents Bayrak et al., 2009.

Molecular Interactions and Drug Development

Quantum Chemical and Molecular Dynamics Simulations
Kaya et al. (2016) conducted a study on the corrosion inhibition performances of various thiazole and thiadiazole derivatives against corrosion of iron, including compounds related to 4-Bromo-7-fluorobenzo[d]thiazol-2-amine. Their research, based on density functional theory calculations and molecular dynamics simulations, underscores the application of these compounds in protecting metals from corrosion, revealing their broader significance in material science Kaya et al., 2016.

Future Directions

The compound “4-Bromo-7-fluorobenzo[d]thiazol-2-amine” and its derivatives could be of interest in future research due to the biological and pharmacological activity of thiazole derivatives . Further studies could focus on the synthesis, characterization, and evaluation of the compound’s potential applications in various fields.

properties

IUPAC Name

4-bromo-7-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJDJKFFDWPQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)SC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650176
Record name 4-Bromo-7-fluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-fluorobenzo[d]thiazol-2-amine

CAS RN

942473-89-4
Record name 4-Bromo-7-fluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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